5-{[(4-Fluorophenyl)carbonyl]amino}-2-hydroxybenzoic acid
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Overview
Description
5-(4-Fluorobenzamido)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorobenzamido group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorobenzamido)-2-hydroxybenzoic acid typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Acylation: The amino group is acylated with 4-fluorobenzoyl chloride to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxyl group in 5-(4-fluorobenzamido)-2-hydroxybenzoic acid can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-(4-Fluorobenzamido)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 5-(4-fluorobenzamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The fluorobenzamido group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: This compound has similar structural features but includes a thiazole ring, which imparts different biological activities.
Thiazole-5-carboxylic acid derivatives: These compounds share the carboxylic acid functionality and are known for their xanthine oxidase inhibitory activity.
Uniqueness: 5-(4-Fluorobenzamido)-2-hydroxybenzoic acid is unique due to the presence of both a fluorobenzamido group and a hydroxyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10FNO4 |
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Molecular Weight |
275.23 g/mol |
IUPAC Name |
5-[(4-fluorobenzoyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10FNO4/c15-9-3-1-8(2-4-9)13(18)16-10-5-6-12(17)11(7-10)14(19)20/h1-7,17H,(H,16,18)(H,19,20) |
InChI Key |
FFONBXKGFIXFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)O)C(=O)O)F |
Origin of Product |
United States |
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